![molecular formula C6H13NO2 B1338199 6-Hydroxyhexanamide CAS No. 4547-52-8](/img/structure/B1338199.png)
6-Hydroxyhexanamide
Overview
Description
6-Hydroxyhexanamide is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 . It is a solid at room temperature .
Synthesis Analysis
6-Hydroxyhexanamide can be synthesized via traditional melt polycondensation utilizing a preformed symmetric amido diol (AD) containing two internal amide bonds .
Molecular Structure Analysis
The molecular structure of 6-Hydroxyhexanamide consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has a density of 1.0±0.1 g/cm³, a boiling point of 330.2±25.0 °C at 760 mmHg, and a flash point of 153.5±23.2 °C .
Chemical Reactions Analysis
6-Hydroxyhexanamide can participate in various chemical reactions. For instance, it can be used in the synthesis of novel polyester amides (PEAs) based on renewable poly(propylene furanoate) (PPF) .
Physical And Chemical Properties Analysis
6-Hydroxyhexanamide has a molar refractivity of 34.9±0.3 cm³, a polar surface area of 63 Ų, and a molar volume of 125.9±3.0 cm³ . It also has a vapor pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 66.4±6.0 kJ/mol .
Scientific Research Applications
Polymer Chemistry: Enhancing Polyester Amides
6-Hydroxyhexanamide: is instrumental in the synthesis of novel poly(ester amide)s based on renewable poly(propylene furanoate). This compound facilitates enhanced crystallization and molecular dynamics, leading to improved material properties . The presence of 6-Hydroxyhexanamide in the polymer backbone allows for better chain mobility and crystallization, which are crucial for developing high-performance and sustainable polymeric materials.
Molecular Dynamics Simulations
In computational chemistry, 6-Hydroxyhexanamide can be used to generate molecular dynamics (MD) simulations. These simulations help in understanding the behavior of biomolecules and can be applied in the study of biomolecule-ligand complexes , free energy calculations , structure-based drug design , and refinement of x-ray crystal complexes . The accurate modeling of 6-Hydroxyhexanamide within these systems is essential for predicting the physical properties and interactions of the molecules.
Renewable Resource-Based Products
6-Hydroxyhexanamide: can be derived from renewable resources, making it a valuable component in the creation of eco-friendly products. Its application extends to the production of fuels, chemicals, and polymeric materials that are based on a circular bioeconomy model .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of poly(ester amide)s, which can have various applications in the field of materials science .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It’s known that environmental conditions can significantly impact the behavior of chemical compounds .
properties
IUPAC Name |
6-hydroxyhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMOQSHMQAAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473375 | |
Record name | 6-hydroxycaproamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyhexanamide | |
CAS RN |
4547-52-8 | |
Record name | 6-hydroxycaproamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-hydroxyhexanamide incorporated into polymers, and what challenges arise during this process?
A1: 6-Hydroxyhexanamide can be incorporated into polymers via polycondensation reactions with other monomers like dimethyl adipate and 1,4-butanediol. [] This process utilizes catalysts like titanium(IV) butoxide (Ti(OBu)4) and requires high temperatures (170-190°C). [] One challenge is the potential for alcoholysis and acidolysis of the amide bonds during polymerization. [] This can lead to a loss of the symmetrical structure of the amide segments within the polymer, impacting its properties. For instance, using adipic acid instead of dimethyl adipate resulted in a significant loss (up to 30 mol-%) of the amide segment symmetry due to acidolysis. []
Q2: What are the advantages of using lithiated secondary amides in the synthesis of N-aryl-6-hydroxyhexanamides?
A2: The provided abstract [] highlights a method for synthesizing N-aryl-6-hydroxyhexanamides by reacting lithiated secondary amides with tetrahydrofuran (THF). While the abstract doesn't explicitly compare this method to alternatives, it suggests that using lithiated amides offers a viable route to these compounds. Further research is needed to understand the specific advantages and limitations of this approach compared to other synthetic strategies.
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